

An In-Depth Technical Guide to Halogenated Pyridines for Advanced Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,4-Dibromo-5-fluoropyridine

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A Senior Application Scientist's Field-Proven Insights into 2-Bromo-5-fluoropyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridine Scaffolds

In the landscape of modern medicinal chemistry and materials science, halogenated heterocycles are indispensable building blocks. Among these, fluorinated pyridines have garnered significant attention due to the unique physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics. This guide provides a comprehensive technical overview of 2-Bromo-5-fluoropyridine, a versatile reagent in organic synthesis. While the specific isomer **2,4-Dibromo-5-fluoropyridine** is not readily found in commercial catalogs or extensively documented in scientific literature, 2-Bromo-5-fluoropyridine serves as a highly relevant and valuable alternative for researchers working with fluorinated pyridine derivatives.

This document will delve into the core attributes of 2-Bromo-5-fluoropyridine, offering a blend of theoretical understanding and practical, field-tested protocols to empower researchers in their synthetic endeavors.

Section 1: Core Characteristics of 2-Bromo-5-fluoropyridine

1.1. Chemical Identity and Physicochemical Properties

2-Bromo-5-fluoropyridine is a crystalline solid at room temperature, appearing as a white to light yellow substance.[1] Its fundamental properties are summarized in the table below, providing a quick reference for experimental planning.

Property	Value	Source(s)
CAS Number	41404-58-4	[2][3][4]
Molecular Formula	C ₅ H ₃ BrFN	[2][3]
Molecular Weight	175.99 g/mol	[2][3]
Melting Point	30-31 °C	[1][4]
Boiling Point	80-83 °C at 44 mmHg	[1][4]
Appearance	Light yellow crystal	[1]
Purity	Typically ≥98%	[3]

1.2. Spectroscopic Signature

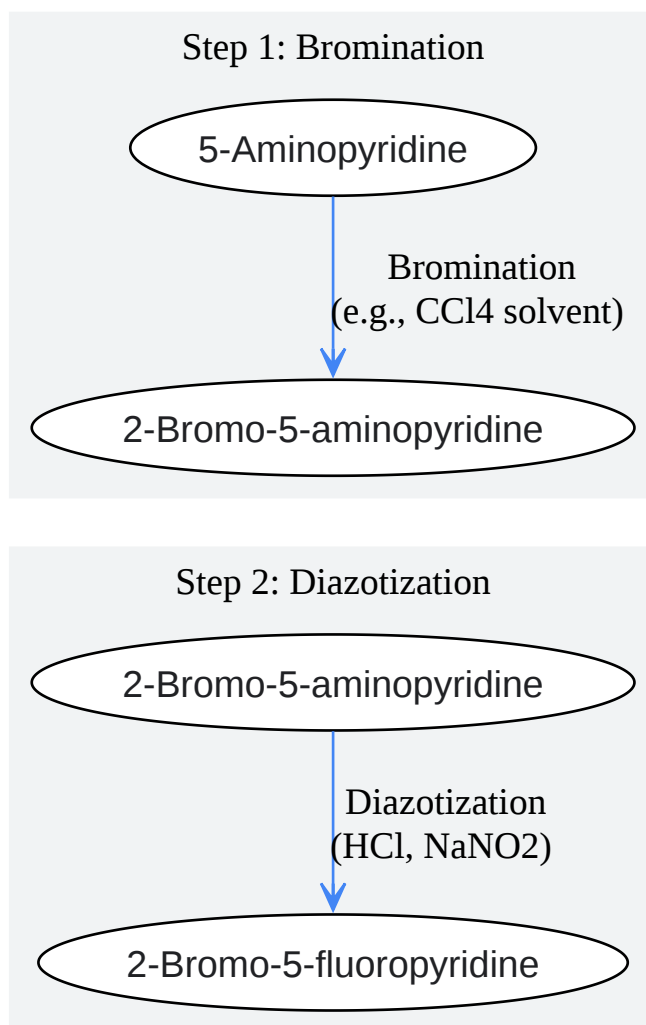
The structural integrity of 2-Bromo-5-fluoropyridine can be reliably confirmed through standard spectroscopic techniques. While detailed spectra are often provided by suppliers, a foundational understanding of its expected spectroscopic characteristics is crucial for in-process reaction monitoring and quality control. Representative spectral data can be found in public databases such as ChemicalBook, which provides access to its ¹H NMR spectrum.[5]

Section 2: Synthesis and Mechanistic Considerations

The synthesis of 2-Bromo-5-fluoropyridine is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common and effective synthetic route involves a diazotization reaction.[6]

2.1. Synthetic Workflow Overview

The following diagram, generated using DOT language, illustrates the high-level workflow for the synthesis of 2-Bromo-5-fluoropyridine.



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Caption: High-level overview of the synthesis of 2-Bromo-5-fluoropyridine.

2.2. Detailed Experimental Protocol: Synthesis of 2-Bromo-5-fluoropyridine

The following protocol is a detailed, step-by-step methodology for the synthesis of 2-Bromo-5-fluoropyridine via a diazotization reaction.[6]

Step 1: Bromination of 5-Aminopyridine

- To a 1000 mL three-neck flask, add 400 mL of carbon tetrachloride.
- Sequentially add 47.05 g (0.5 mol) of 5-aminopyridine to the solvent.

- Stir the mixture at room temperature to ensure dissolution.
- Carefully control the subsequent brominating agent addition and reaction conditions as per established laboratory safety protocols for bromination reactions.

Step 2: Diazotization of 2-Bromo-5-aminopyridine

- In a 2000 mL three-neck flask, combine 375 mL of concentrated hydrochloric acid and 375 mL of water.
- At 25°C, add the 2-bromo-5-aminopyridine (120.60 g) prepared in the previous step in batches, stirring until fully dissolved.
- Cool the reaction flask to 0°C using an ice-salt bath.
- Slowly add a solution of sodium nitrite (38.5 g, 0.56 mol) in 150 g of water, ensuring the temperature is maintained between 0-3°C.
- After the addition is complete, continue stirring the mixture for 30 minutes.
- Proceed with the appropriate work-up procedure, which typically involves neutralization, extraction with an organic solvent (e.g., dichloromethane), drying of the organic phase, and removal of the solvent.
- The crude product is then purified by recrystallization from a suitable solvent, such as n-hexane, to yield pure, white 2-Bromo-5-fluoropyridine.[6]

2.3. Causality in Experimental Choices

- **Temperature Control:** The diazotization reaction is highly exothermic and the diazonium salt intermediate is unstable at higher temperatures. Maintaining a low temperature (0-3°C) is critical to prevent decomposition and ensure a high yield of the desired product.
- **Solvent Selection:** The choice of solvents in the extraction and recrystallization steps is crucial for isolating and purifying the final product. Dichloromethane is an effective extraction solvent, while n-hexane is suitable for recrystallization due to the differential solubility of the product and impurities.

Section 3: Applications in Drug Discovery and Materials Science

2-Bromo-5-fluoropyridine is a valuable intermediate in the synthesis of a wide range of biologically active molecules and functional materials.^[7] Its utility stems from the presence of both bromine and fluorine substituents, which offer distinct advantages in molecular design and synthesis.

3.1. Role in Medicinal Chemistry

The pyridine core is a common motif in pharmaceuticals, and the introduction of a fluorine atom can significantly enhance a drug candidate's properties, including:

- **Metabolic Stability:** The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.
- **Binding Affinity:** Fluorine can participate in favorable interactions with biological targets, enhancing potency.
- **Membrane Permeability:** The lipophilicity of fluorine can improve a molecule's ability to cross cell membranes.

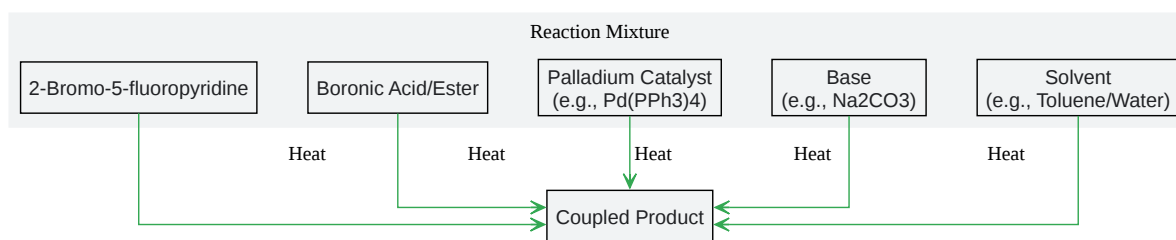
2-Bromo-5-fluoropyridine serves as a key building block for introducing this fluorinated pyridine scaffold into drug candidates for various therapeutic areas, including antiviral, anticancer, and anti-inflammatory agents.^[7]

3.2. Utility in Cross-Coupling Reactions

The bromine atom at the 2-position of the pyridine ring is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.^[8] This allows for the facile formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures and other elaborate molecular architectures.^[8]

3.3. Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates a generalized workflow for a Suzuki-Miyaura cross-coupling reaction using 2-Bromo-5-fluoropyridine.



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Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Section 4: Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are paramount when handling 2-Bromo-5-fluoropyridine.

4.1. Hazard Identification and Personal Protective Equipment (PPE)

2-Bromo-5-fluoropyridine is classified as harmful if swallowed and can cause skin and eye irritation.^[2] Therefore, appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

4.2. Storage and Stability

For long-term stability, 2-Bromo-5-fluoropyridine should be stored in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials.^[1] The container should be tightly sealed to prevent moisture ingress.

Conclusion

2-Bromo-5-fluoropyridine is a strategically important building block for the synthesis of advanced molecules in drug discovery and materials science. Its unique combination of a reactive bromine atom and a property-enhancing fluorine atom on a pyridine scaffold makes it a

versatile tool for synthetic chemists. By understanding its core properties, synthetic routes, and applications, and by adhering to strict safety protocols, researchers can effectively leverage this compound to accelerate their research and development efforts.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to Halogenated Pyridines for Advanced Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3027235#2-4-dibromo-5-fluoropyridine-cas-number]

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